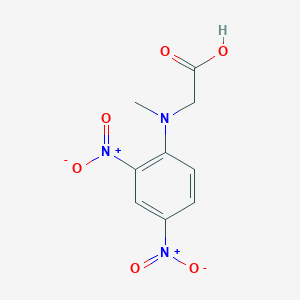
DNP-sarcosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DNP-sarcosine can be synthesized through the reaction of sarcosine with 2,4-dinitrofluorobenzene. The reaction typically involves the following steps:
- Dissolve sarcosine in an aqueous solution.
- Add 2,4-dinitrofluorobenzene to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: DNP-sarcosine undergoes various chemical reactions, including:
Oxidation: The nitro groups in this compound can be reduced to amino groups under specific conditions.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products:
Reduction: The reduction of this compound can yield N-(2,4-diaminophenyl)-N-methylglycine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
DNP-sarcosine has several applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.
Biology: this compound is employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Research on this compound includes its potential use as a biomarker for certain diseases, such as prostate cancer.
Industry: It is used in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of DNP-sarcosine involves its interaction with specific molecular targets. In biological systems, this compound can act as an inhibitor of glycine transporters, thereby modulating the activity of N-methyl-D-aspartate (NMDA) receptors. This modulation can influence various cellular pathways, including those related to oxidative stress and neuroinflammation.
Comparaison Avec Des Composés Similaires
Sarcosine: A naturally occurring amino acid with similar structural features but lacking the dinitrophenyl group.
N-methylglycine: Another derivative of glycine with similar properties but different functional groups.
Uniqueness: DNP-sarcosine is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical reactivity and potential applications in analytical chemistry and biomedical research. Its ability to interact with glycine transporters and NMDA receptors sets it apart from other similar compounds.
Propriétés
Numéro CAS |
3129-54-2 |
|---|---|
Formule moléculaire |
C14H14N2OS |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-5-8-12(10-13)16-14(18)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,18) |
Clé InChI |
QZSMRTKLSHKPEV-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
COC1=CC=CC(=C1)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















